
Sumatriptan-d6
概要
説明
Sumatriptan-d6 is used to treat acute migraine headaches in adults . It works in the brain to relieve the pain from migraine headaches and belongs to the group of medicines called triptans . It is also an agonist of the serotonin (5-HT) receptor subtypes 5-HT1B and 5-HT1D .
Molecular Structure Analysis
Sumatriptan-d6 has a molecular formula of C14H21N3O2S . Its structure consists of N,N-dimethyltryptamine bearing an additional (N-methylsulfamoyl)methyl substituent at position 5 .Physical And Chemical Properties Analysis
Sumatriptan-d6 has a molecular weight of 301.44 g/mol . It is a sulfonamide and a member of tryptamines . It is functionally related to a N,N-dimethyltryptamine .科学的研究の応用
Migraine Treatment
Sumatriptan is a selective serotonin receptor agonist used for the treatment of migraine attacks . It’s one of the most effective drugs in the treatment of migraine attacks .
Modification of Physicochemical Properties
The pharmacological action of sumatriptan, in particular its antiallodynic and antihyperalgesic properties, can be enhanced due to modification of its physicochemical properties by inclusion in selected cyclodextrins . This results in changes of its qualities such as dissolution and permeability through artificial biological membranes .
Interaction with Cyclodextrin Cavities
The inclusion of sumatriptan into β-cyclodextrin and 2-hydroxylpropylo-β-cyclodextrin by kneading was confirmed with the use of spectral and thermal methods . This allows for a precise indication of the domains of sumatriptan responsible for its interaction with cyclodextrin cavities .
Enhanced Dissolution Profiles
The inclusion of sumatriptan in complex with cyclodextrins significantly modifies its dissolution profiles by increasing the concentration of sumatriptan in complexed form in an acceptor solution compared to in its free form .
Increased Permeability
Following complexation, sumatriptan manifested an enhanced ability to permeate through artificial biological membranes in a gastro-intestinal model for both cyclodextrins at all pH values .
Improved Pharmacological Response
As a consequence of the greater permeability of sumatriptan and its increased dissolution from the complexes, an improved pharmacological response was observed when cyclodextrin complexes were applied .
作用機序
Target of Action
Sumatriptan-d6, like its parent compound Sumatriptan, is a serotonin receptor agonist . It primarily targets the 5-HT1B and 5-HT1D receptors located on intracranial blood vessels and sensory nerves of the trigeminal system . These receptors play a crucial role in the regulation of mood, appetite, and sleep, and are also involved in the constriction of smooth muscles in the blood vessels .
Mode of Action
Sumatriptan-d6 interacts with its targets, the 5-HT1B and 5-HT1D receptors, by binding to them . This binding action leads to vasoconstriction of extracerebral blood vessels and reduces neurogenic inflammation associated with antidromic neuronal transmission . This interaction results in changes in the blood flow within the brain, which is believed to alleviate the symptoms of migraines and cluster headaches .
Biochemical Pathways
The biochemical pathways affected by Sumatriptan-d6 involve the serotonin (5-HT) system. By acting as an agonist at the 5-HT1B and 5-HT1D receptors, Sumatriptan-d6 can influence the serotonergic signaling pathways . The activation of these receptors leads to the constriction of dilated blood vessels, a common occurrence in migraine attacks . Additionally, it inhibits the release of pro-inflammatory neuropeptides, reducing inflammation in the affected areas .
Pharmacokinetics
Sumatriptan-d6, similar to Sumatriptan, undergoes first-pass metabolism following oral administration, resulting in a low bioavailability of around 14% . It is predominantly metabolized by monoamine oxidase A (MAO A) to an inactive indole acetic acid metabolite, which then undergoes ester glucuronide conjugation . The elimination half-life of Sumatriptan is approximately 2 hours .
Result of Action
The molecular and cellular effects of Sumatriptan-d6’s action primarily result in the relief of migraine and cluster headache symptoms. By causing vasoconstriction and reducing inflammation, it alleviates the pain associated with these conditions . Furthermore, the activation of 5-HT1B and 5-HT1D receptors can lead to a decrease in the release of certain neuropeptides, further contributing to its therapeutic effects .
Action Environment
The action, efficacy, and stability of Sumatriptan-d6 can be influenced by various environmental factors. For instance, factors such as the presence of other medications, the patient’s age, and the state of the patient’s liver function (which can affect the rate of first-pass metabolism) can all impact the effectiveness of Sumatriptan-d6 . Additionally, the route of administration can also influence its bioavailability and onset of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPFRSPSRPDEB-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649421 | |
| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sumatriptan-d6 | |
CAS RN |
1020764-38-8 | |
| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
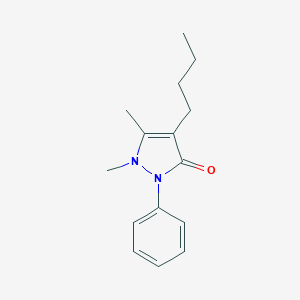
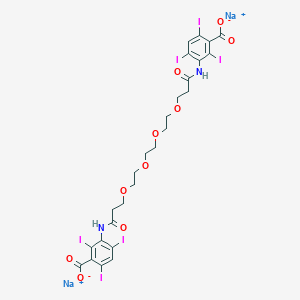
![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)
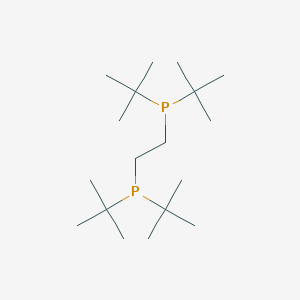
![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
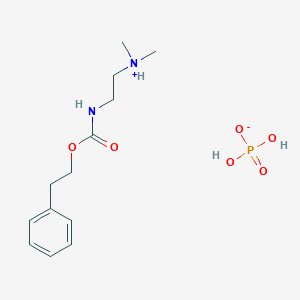
![2-[(4-Iodobenzoyl)amino]pentanedioic acid](/img/structure/B21073.png)

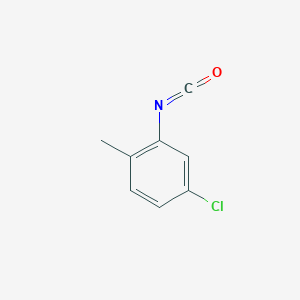

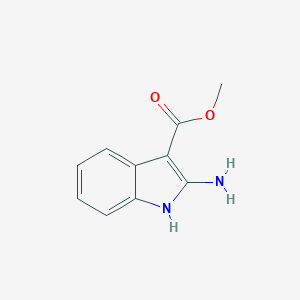
![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)